Auramine, phosphomolybdic acid salt
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Overview
Description
Auramine, phosphomolybdic acid salt is a bioactive chemical.
Scientific Research Applications
Oxidation and Degradation Studies
- Auramine has been studied for its oxidation properties induced by plasma with glow discharge electrolysis. It was found that the degradation rate of auramine can be significantly increased by prolonging the discharge time and increasing the pH value of the solution. Hydroxyl radicals were identified as the primary oxidants in auramine degradation, following a first-order kinetics model (Ke & Yanjie, 2005).
Photophysical Dynamics
- Auramine derivatives have been used as optical probes in studying photophysical dynamics, especially when bound to poly(methacrylic acid) (PMA). These derivatives demonstrate significant changes in photophysical properties depending on the solvent and pH, making them useful for monitoring copolymerization processes (Pereira & Gehlen, 2006).
Environmental Applications
- ZnS:Cu nanoparticles loaded on activated carbon were used for the ultrasound-assisted removal of Auramine-O from aqueous solutions. This study highlighted the potential of ZnS:Cu-NP-AC as an effective adsorbent for Auramine-O removal, achieving a high removal percentage under optimized conditions (Asfaram et al., 2015).
Ecotoxicity Evaluation
- Auramine dyes have been evaluated for their ecotoxicity to aquatic organisms across different trophic levels. The study calculated the predicted non-effect concentrations (PNEC) for Auramine and Auramine O, providing valuable data for future risk assessments in freshwater systems (Azevedo et al., 2020).
Medical Research Applications
- Auramine is used in microscopy for the detection of acid-fast bacilli. A study evaluated the effect of specimen-processing methods on the sensitivity of acid-fast bacillus (AFB) staining using auramine, demonstrating its utility in migrant tuberculosis screening programs (Laserson et al., 2005).
Properties
CAS No. |
70179-86-1 |
---|---|
Molecular Formula |
C19H33ClN3+3 |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;hydron;methane;hydrochloride |
InChI |
InChI=1S/C17H21N3.2CH4.ClH/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;;;/h5-12,18H,1-4H3;2*1H4;1H/p+3 |
InChI Key |
SFCMICLSWLRSNQ-UHFFFAOYSA-L |
SMILES |
[H+].[H+].[H+].C.C.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl |
Canonical SMILES |
[H+].[H+].[H+].C.C.CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl |
Appearance |
Solid powder |
70179-87-2 70179-86-1 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Auramine, phosphomolybdic acid salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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